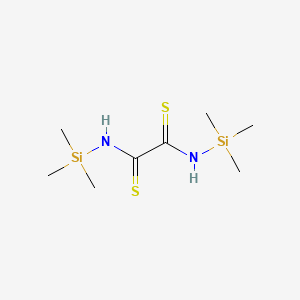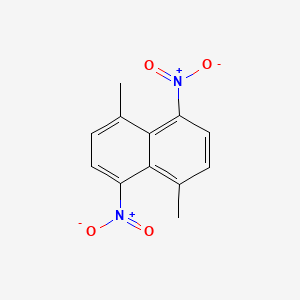
1,1'-(4,6-Dinitro-1,3-phenylene)dihydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydrazino-4,6-dinitrobenzene is an organic compound characterized by the presence of two hydrazino groups (-NH-NH2) and two nitro groups (-NO2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dihydrazino-4,6-dinitrobenzene typically involves the nitration of 1,3-dihydrazinobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of 1,3-dihydrazino-4,6-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dihydrazino-4,6-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted benzene compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Dihydrazino-4,6-dinitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-dihydrazino-4,6-dinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
1,3-Dinitrobenzene: Shares the nitro groups but lacks the hydrazino groups, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Another isomer with different positioning of nitro groups, leading to distinct chemical properties.
1,3,5-Trinitrobenzene: Contains an additional nitro group, making it more explosive and reactive compared to 1,3-dihydrazino-4,6-dinitrobenzene.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
56224-53-4 |
|---|---|
Fórmula molecular |
C6H8N6O4 |
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
(5-hydrazinyl-2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C6H8N6O4/c7-9-3-1-4(10-8)6(12(15)16)2-5(3)11(13)14/h1-2,9-10H,7-8H2 |
Clave InChI |
KCADXUQMCSZACX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1NN)[N+](=O)[O-])[N+](=O)[O-])NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


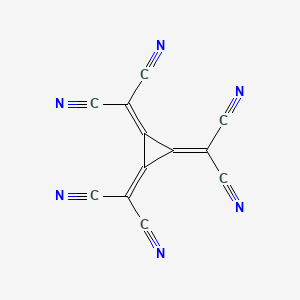
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
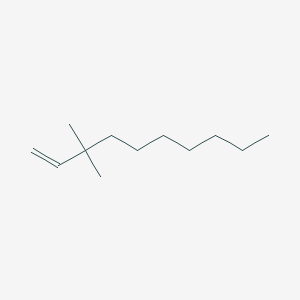
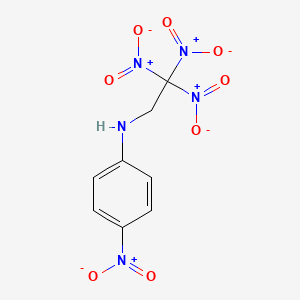
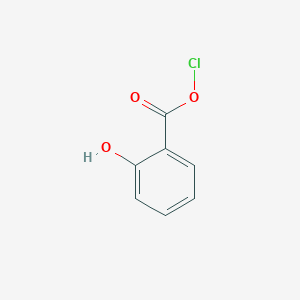
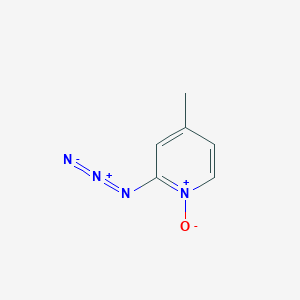
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)

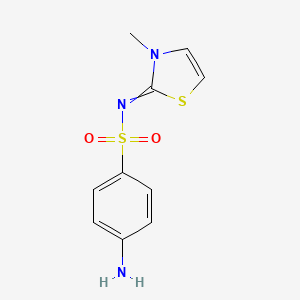


![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
